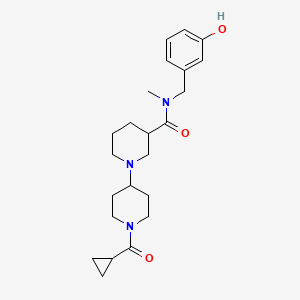
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as fatty acid amide hydrolases (FAAHs). FAAHs are involved in the breakdown of endocannabinoids, which are signaling molecules that play a role in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. Inhibition of FAAHs has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, making this compound a promising candidate for the development of novel therapeutics.
作用機序
The compound works by inhibiting the activity of 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide, which are responsible for the breakdown of endocannabinoids. By inhibiting this compound, the compound increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body. Activation of these receptors leads to a wide range of physiological effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
The compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, it has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. It has also been shown to have potential in the treatment of metabolic disorders such as obesity and type 2 diabetes.
実験室実験の利点と制限
One of the major advantages of this compound is its high potency and selectivity for 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on this compound. One area of interest is the development of novel therapeutics based on FAAH inhibition. The compound has shown promise in preclinical studies for the treatment of a wide range of disorders, and further research is needed to explore its potential in clinical settings. Another area of interest is the development of more potent and selective FAAH inhibitors. This could lead to the development of even more effective therapeutics with fewer side effects. Finally, research is needed to better understand the long-term effects of FAAH inhibition on the body and to identify any potential risks associated with this approach.
合成法
The synthesis of 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-fluoroaniline with ethyl 2-(chloromethyl)acrylate to form an intermediate, which is then reacted with tetrahydro-2-furanmethanamine and triethylamine to yield the final product. The synthesis has been optimized to yield high purity and yield of the product.
科学的研究の応用
The compound has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that FAAH inhibition by this compound leads to increased levels of endocannabinoids, which in turn leads to analgesic, anti-inflammatory, and anxiolytic effects. The compound has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-10-5-3-9(4-6-10)12-17-14(21-18-12)13(19)16-8-11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFKZXEUJKJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322733.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322741.png)
![4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5322748.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5322753.png)
![N-[(dimethylamino)methylene]benzenesulfonamide](/img/structure/B5322754.png)
![N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5322755.png)
![3-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5322759.png)
![5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5322760.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5322770.png)

![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5322777.png)
![2-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5322791.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5322804.png)